molecular formula C8H6IN B1311649 4-iodo-1H-indole CAS No. 81038-38-2

4-iodo-1H-indole

Cat. No. B1311649
CAS RN: 81038-38-2
M. Wt: 243.04 g/mol
InChI Key: XVRDITINKCASST-UHFFFAOYSA-N
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Description

4-Iodo-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular structure of 4-iodo-1H-indole consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The average mass of 4-iodo-1H-indole is 243.044 Da .


Physical And Chemical Properties Analysis

4-Iodo-1H-indole is a solid compound . The average mass of 4-iodo-1H-indole is 243.044 Da .

Scientific Research Applications

  • Multicomponent Reactions in Organic Chemistry

    • Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds .
    • They are important due to their biological and pharmaceutical activities .
    • The methods involve the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
    • The outcomes include promising new heterocycles with chemical and biomedical relevance .
  • Biotechnological Production for Industrial Applications

    • Indole is a signaling molecule produced by bacteria and plants .
    • It has value for flavor and fragrance applications, for example, in the food industry or perfumery .
    • Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential .
    • The methods involve the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .
  • Biologically Active Compounds for Treatment

    • Indole derivatives are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Both natural and synthetic indoles show various biologically vital properties .
    • The methods and outcomes are not specified in the source .
  • Anti-Inflammatory and Analgesic Activities

    • Certain indole derivatives showed anti-inflammatory and analgesic activities along with a low ulcerogenic index compared with indomethacin and celecoxib .
    • The methods and outcomes are not specified in the source .
  • Synthesis of Selected Alkaloids

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They play a main role in cell biology .
    • The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
    • The methods involve the investigation of novel methods of synthesis .
    • The outcomes include the construction of indoles as a moiety in selected alkaloids .
  • Agrochemical, Pharmaceutical and Dyestuff Field

    • 4-iodo-1H-indole can be used in agrochemical, pharmaceutical and dyestuff field .
    • It is used as the starting material in the synthesis of 5- (α-fluorovinyl)-N-tosylindole .
  • Synthesis of Selected Alkaloids

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They play a main role in cell biology .
    • The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
    • The methods involve the investigation of novel methods of synthesis .
    • The outcomes include the construction of indoles as a moiety in selected alkaloids .
  • Agrochemical, Pharmaceutical and Dyestuff Field

    • 4-iodo-1H-indole can be used in agrochemical, pharmaceutical and dyestuff field .
    • It is used as the starting material in the synthesis of 5- (α-fluorovinyl)-N-tosylindole .

properties

IUPAC Name

4-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRDITINKCASST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JA Golen, DR Manke - IUCrData, 2016 - scripts.iucr.org
The title compound, C8H4INO2, is an almost planar molecule having an rms deviation of 0.03 Å for all non-H atoms. In the crystal, molecules dimerize through pairs of N—H⋯O …
Number of citations: 3 scripts.iucr.org
Y Baqi, T Pillaiyar, A Abdelrahman… - Journal of Medicinal …, 2018 - ACS Publications
The orphan receptor GPR17 may be a novel drug target for inflammatory diseases. 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951, 1) was previously …
Number of citations: 21 pubs.acs.org
EJL Stoffman, DLJ Clive - Tetrahedron, 2010 - Elsevier
4-Chloro-, 4-bromo- and 4-iodoserotonin derivatives were synthesized from 4-halo-5-oxyindoles, themselves derived from coumarins. Synthesis of the 4-iodoserotonins involved …
Number of citations: 17 www.sciencedirect.com
T Tiefenbrunn, S Forli, MM Baksh, MW Chang… - ACS chemical …, 2013 - ACS Publications
… In addition to 1F1, 1F1-F (4-iodo-1H-indole-6-carboxylic acid), 1F1-N (3-indolepropionic acid), and 1F1-U (2-(6-chloro-9H-carbazol-2-yl)propanoic acid) inhibited nucleation of the P4 1 …
Number of citations: 39 pubs.acs.org
A Nerurkar - 2015 - search.proquest.com
Since their discovery in the Buszek laboratories in 2007, the indole arynes and their cycloaddition chemistry has demonstrated its significance in achieving the total synthesis of …
Number of citations: 3 search.proquest.com
Y Baqi, S Alshaibani, K Ritter, A Abdelrahman… - academia.edu
The orphan G protein-coupled receptor GPR17 was shown to be involved in myelin repair and has been proposed as a novel drug target for the treatment of brain and spinal cord injury …
Number of citations: 2 www.academia.edu
HN Bramson, J Corona, ST Davis… - Journal of medicinal …, 2001 - ACS Publications
… The title compound was prepared from 4-iodo-1H-indole-2,3-dione 43 and 4-sulfonamidophenyl-hydrazine hydrochloride according to procedure E in 87% overall yield: 1 H NMR (…
Number of citations: 308 pubs.acs.org

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